Octyl 2-O-pman-man
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2-O-pman-man is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has a unique structure that makes it suitable for studying the biochemical and physiological effects of various substances.
Mechanism Of Action
Octyl 2-O-pman-man has a unique structure that makes it suitable for studying the mechanism of action of various substances. This compound can interact with proteins and enzymes, leading to changes in their activity and function. Octyl 2-O-pman-man can also interact with lipids and membranes, leading to changes in their permeability and fluidity. These interactions can be studied using various techniques, including fluorescence spectroscopy, NMR spectroscopy, and X-ray crystallography.
Biochemical And Physiological Effects
Octyl 2-O-pman-man has various biochemical and physiological effects that make it suitable for studying the effects of various substances on living organisms. This compound can affect the activity of enzymes and proteins, leading to changes in various biochemical pathways. Octyl 2-O-pman-man can also affect the permeability and fluidity of membranes, leading to changes in cell function and signaling. These effects can be studied using various techniques, including cell culture, animal models, and biochemical assays.
Advantages And Limitations For Lab Experiments
Octyl 2-O-pman-man has various advantages and limitations for lab experiments. One of the main advantages of this compound is its versatility, which allows it to be used in various research fields. Octyl 2-O-pman-man is also relatively easy to synthesize and purify, making it accessible to researchers. However, Octyl 2-O-pman-man has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be considered when designing experiments using this compound.
Future Directions
There are various future directions for research on Octyl 2-O-pman-man. One potential direction is the study of its interactions with specific proteins and enzymes, which could lead to the development of new drugs and therapies. Another potential direction is the study of its effects on lipid membranes, which could lead to the development of new drug delivery systems. Additionally, the synthesis of new analogs of Octyl 2-O-pman-man could lead to the discovery of compounds with improved properties and applications.
Conclusion
Octyl 2-O-pman-man is a promising compound for scientific research due to its unique structure and potential applications in various research fields. This compound can be synthesized easily and purified to obtain a pure product. Octyl 2-O-pman-man has various advantages and limitations for lab experiments, and its future directions include the study of its interactions with specific proteins and enzymes, its effects on lipid membranes, and the synthesis of new analogs. Overall, Octyl 2-O-pman-man is a valuable tool for scientific research and has the potential to lead to significant discoveries in various fields.
Synthesis Methods
Octyl 2-O-pman-man is synthesized through a multi-step process that involves the reaction of p-methoxybenzyl alcohol with 2-methoxypropene to form p-methoxybenzyl 2-methoxyprop-2-enyl ether. This intermediate is then reacted with octylmagnesium bromide to form Octyl 2-O-pman-man. The final product is purified through column chromatography to obtain a pure compound.
Scientific Research Applications
Octyl 2-O-pman-man has various applications in scientific research. This compound is used in the study of enzyme-catalyzed reactions, protein-ligand interactions, and drug-receptor interactions. It is also used in the study of lipid-protein interactions, membrane permeability, and drug delivery systems. Octyl 2-O-pman-man is a versatile compound that can be used in various research fields, including biochemistry, pharmacology, and medicinal chemistry.
properties
CAS RN |
157758-69-5 |
---|---|
Product Name |
Octyl 2-O-pman-man |
Molecular Formula |
C20H37Na2O14P |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
disodium;[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H39O14P.2Na/c1-2-3-4-5-6-7-8-30-20-18(16(25)13(22)11(9-21)32-20)34-19-17(26)15(24)14(23)12(33-19)10-31-35(27,28)29;;/h11-26H,2-10H2,1H3,(H2,27,28,29);;/q;2*+1/p-2/t11-,12-,13-,14-,15+,16+,17+,18+,19-,20+;;/m1../s1 |
InChI Key |
LYZXIKNZJGBZJC-GDSMGQCOSA-L |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |
synonyms |
octyl 2-O-(mannopyranosyl-6-phosphate)mannopyranoside octyl 2-O-PMan-Man |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.